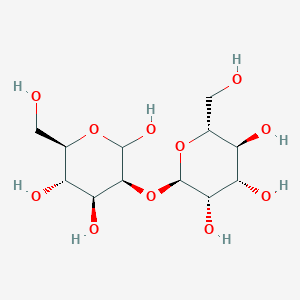

2-O-alpha-D-Mannopyranosyl-D-mannopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-VXSGSMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455214 | |

| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15548-39-7 | |

| Record name | 2-O-α-D-Mannopyranosyl-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2alpha-Mannobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.ALPHA.-MANNOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS99DM8F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose

Foreword: The Significance of α-(1→2)-Mannobiose in Glycoscience

In the intricate world of glycobiology, the precise architecture of oligosaccharides dictates their diverse biological roles, from cellular recognition to pathogen interaction. Among these complex carbohydrates, 2-O-α-D-mannopyranosyl-D-mannopyranose, commonly referred to as α-(1→2)-mannobiose, emerges as a structure of considerable interest. This disaccharide is a key structural motif found in the high-mannose N-glycans of various glycoproteins, playing a crucial role in their folding, trafficking, and quality control within the cell. Furthermore, it is recognized by a variety of lectins, including those on the surface of immune cells, making it a critical component in the study of host-pathogen interactions and the development of novel therapeutics and vaccines.

This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and validated through rigorous analytical techniques, offering a reliable roadmap for the preparation and confirmation of this important disaccharide.

Part 1: Strategic Chemical Synthesis of α-(1→2)-Mannobiose

The chemical synthesis of a specific glycosidic linkage, such as the α-(1→2) bond in mannobiose, presents a significant challenge due to the multiple hydroxyl groups of similar reactivity on the monosaccharide units. A successful synthesis hinges on a well-designed protecting group strategy to selectively expose the C-2 hydroxyl group of the acceptor mannoside for glycosylation, and the stereoselective formation of the α-glycosidic bond.

Causality Behind the Experimental Choices: A Strategic Approach

The synthetic strategy outlined below employs a convergent approach, wherein a suitably protected glycosyl donor is coupled with a glycosyl acceptor with a single free hydroxyl group at the desired position.

-

Glycosyl Donor Selection: A key to achieving the desired α-stereoselectivity in mannosylation is the use of a participating protecting group at the C-2 position of the glycosyl donor. An acetyl or benzoyl group at this position can form a transient cyclic acyloxonium ion intermediate, which shields the β-face of the anomeric carbon, thereby directing the incoming acceptor to attack from the α-face.

-

Glycosyl Acceptor Design: The glycosyl acceptor must have all hydroxyl groups protected, except for the C-2 hydroxyl group, to ensure regioselective glycosylation. This is typically achieved through a series of protection and deprotection steps.

-

Promoter System: The glycosylation reaction is promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), which activates the glycosyl donor and facilitates the formation of the glycosidic bond.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 2-O-α-D-mannopyranosyl-D-mannopyranose.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a composite of established methodologies and serves as a robust starting point for the synthesis.[1][2]

Materials:

-

D-Mannose

-

Acetic anhydride

-

Pyridine

-

Hydrogen bromide in acetic acid

-

p-Methoxyphenol

-

Boron trifluoride etherate

-

Benzyl bromide

-

Sodium hydride

-

N,N-Dimethylformamide (DMF)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (DCM)

-

Palladium on carbon (10%)

-

Sodium methoxide in methanol

-

Standard laboratory glassware and purification apparatus (silica gel chromatography)

Step 1: Preparation of the Glycosyl Donor (Acetobromo-α-D-mannose)

-

To a solution of D-mannose in pyridine at 0 °C, add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice and extract the product with ethyl acetate.

-

Wash the organic layer with HCl (1M), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain per-O-acetylated mannose.

-

Dissolve the per-O-acetylated mannose in a minimal amount of dichloromethane and add hydrogen bromide in acetic acid.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with cold water, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude glycosyl donor, which can be used in the next step without further purification.

Step 2: Preparation of the Glycosyl Acceptor

-

Synthesize p-methoxyphenyl α-D-mannopyranoside by reacting per-O-acetylated mannose with p-methoxyphenol in the presence of a Lewis acid catalyst like boron trifluoride etherate.

-

Protect the 3, 4, and 6-hydroxyl groups of p-methoxyphenyl α-D-mannopyranoside using benzyl bromide and sodium hydride in DMF.

-

This step requires careful control of stoichiometry to achieve selective protection, or a multi-step protection/deprotection sequence may be necessary to isolate the desired acceptor with a free 2-OH group. An alternative is to use orthogonal protecting groups. For a more direct approach, a strategy using benzoyl groups as permanent protecting groups and an acetyl group at the C2 position of the acceptor can be employed, allowing for selective removal of the acetyl group to expose the 2-OH for glycosylation.[1]

Step 3: Glycosylation

-

Dissolve the glycosyl donor and acceptor in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

-

Cool the reaction mixture to -40 °C.

-

Add TMSOTf dropwise and stir the reaction at this temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with triethylamine.

-

Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.

Step 4: Deprotection

-

Dissolve the protected disaccharide in a suitable solvent (e.g., methanol/ethyl acetate).

-

Add a catalytic amount of sodium methoxide to remove the acetyl groups.

-

After deacetylation, remove the benzyl protecting groups by catalytic hydrogenation using 10% palladium on carbon under a hydrogen atmosphere.

-

If a p-methoxyphenyl group was used for anomeric protection, it can be removed oxidatively.

-

Purify the final product by size-exclusion chromatography or reversed-phase HPLC to obtain pure 2-O-α-D-mannopyranosyl-D-mannopyranose.

Part 2: Rigorous Characterization of α-(1→2)-Mannobiose

The unambiguous structural confirmation of the synthesized disaccharide is paramount. A combination of spectroscopic and analytical techniques is employed to verify the molecular weight, connectivity, and stereochemistry of the final product.

Self-Validating System of Protocols

The characterization workflow is designed to be a self-validating system. Mass spectrometry provides the molecular weight, while a suite of NMR experiments elucidates the detailed structure. The data from each technique should be consistent and complementary, providing a high degree of confidence in the final structure.

Visualizing the Characterization Workflow

Caption: Workflow for the characterization of the synthesized disaccharide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized disaccharide and can provide information about its structure through fragmentation analysis.

-

Expected Molecular Weight: The molecular formula for 2-O-α-D-mannopyranosyl-D-mannopyranose is C₁₂H₂₂O₁₁. The expected monoisotopic mass is 342.1162 g/mol .[3][4]

-

Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.

-

Fragmentation Analysis: In tandem MS (MS/MS), the glycosidic bond is typically cleaved, resulting in fragment ions corresponding to the individual monosaccharide units. The fragmentation pattern can help to confirm the connectivity. Cross-ring fragmentation can also occur, providing further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the detailed structural elucidation of oligosaccharides. A combination of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and to determine the stereochemistry and linkage position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for α-(1→2)-Mannobiose

(Note: Chemical shifts are reported in ppm and are referenced to an internal standard. The exact values may vary depending on the solvent and temperature.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Reducing Mannose (Man-I) | ||

| H-1α / H-1β | ~5.18 / ~4.88 | ~94.5 / ~94.7 |

| H-2 | ~4.10 | ~80.0 |

| H-3 | ~3.85 | ~71.0 |

| H-4 | ~3.70 | ~67.5 |

| H-5 | ~3.90 | ~73.5 |

| H-6a / H-6b | ~3.80 / ~3.75 | ~61.5 |

| Non-reducing Mannose (Man-II) | ||

| H-1' | ~5.05 | ~101.0 |

| H-2' | ~4.20 | ~70.5 |

| H-3' | ~3.95 | ~71.5 |

| H-4' | ~3.75 | ~67.8 |

| H-5' | ~3.85 | ~74.0 |

| H-6'a / H-6'b | ~3.82 / ~3.78 | ~61.8 |

Data compiled from typical values for mannose-containing oligosaccharides.

Key NMR Experiments and Their Interpretation:

-

¹H NMR: Provides information on the number of protons and their chemical environment. The anomeric protons (H-1 and H-1') are particularly diagnostic. A small coupling constant (J₁,₂ < 2 Hz) for the anomeric proton of the non-reducing mannose (Man-II) is indicative of an α-linkage.

-

¹³C NMR: Shows the number of unique carbon atoms. The anomeric carbons (C-1 and C-1') resonate in the region of 90-110 ppm.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each monosaccharide unit, allowing for the assignment of protons that are directly coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for determining the linkage position. A correlation between the anomeric proton of the non-reducing mannose (H-1' of Man-II) and the C-2 of the reducing mannose (C-2 of Man-I) definitively confirms the α-(1→2) linkage.

Optical Rotation

The measurement of optical rotation provides information about the overall stereochemistry of the molecule. The specific rotation value can be compared to literature values for confirmation.

-

Expected Value: The specific rotation for 2-O-α-D-mannopyranosyl-D-mannopyranose is expected to be positive.

Conclusion: A Foundation for Glycoscience Research

The successful synthesis and rigorous characterization of 2-O-α-D-mannopyranosyl-D-mannopyranose provide researchers with a valuable tool to explore the multifaceted roles of this important disaccharide in biology. The detailed protocols and analytical workflows presented in this guide are designed to be both informative and practical, empowering scientists in the field of drug development and glycobiology to confidently produce and validate this key molecular probe. The ability to synthesize and confirm the structure of such complex carbohydrates is fundamental to advancing our understanding of their function and harnessing their potential for therapeutic applications.

References

-

Reina, J. J., Di Maio, A., Ramos-Soriano, J., Figueiredo, R. C., & Rojo, J. (2016). Rapid and efficient synthesis of α(1-2)mannobiosides. Organic & Biomolecular Chemistry, 14(10), 2873-2882. [Link]

-

Trattnig, N., Kosma, P., & Ni Cheallaigh, A. (2020). Synthesis of Allyl α-(1→2)-Linked α-Mannobioside from a Common 1,2-Orthoacetate Precursor. In Carbohydrate Chemistry (pp. 1-10). CRC Press. [Link]

-

Figueroa-Perez, S., & Verez-Bencomo, V. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(9), 15077-15091. [Link]

-

PubChem. (n.d.). 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Rapid and efficient synthesis of α(1-2)mannobiosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. This compound | C12H22O11 | CID 11099946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose | C12H22O11 | CID 5288739 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ubiquitous Presence of α-1,2-Mannobiose in the Fungal Kingdom: A Technical Guide for Researchers

Introduction: Beyond the Cell Wall - The Significance of Fungal Mannans

The fungal cell wall is a dynamic and essential organelle, critical for maintaining cellular integrity, mediating interactions with the environment, and, in pathogenic species, orchestrating the host-pathogen interface.[1][2] A key component of the outer cell wall of many fungi is a complex matrix of mannoproteins, which are glycoproteins heavily decorated with mannose-based glycans (mannans).[1][3] These mannans are not mere structural elements; they are pivotal in immune recognition, adhesion, and biofilm formation.[1][3] Delving into the fine structure of these mannans reveals repeating disaccharide units that dictate their overall architecture and biological function. Among these, 2-O-α-D-mannopyranosyl-D-mannopyranose, commonly known as α-1,2-mannobiose, is a fundamental building block in the N-linked and O-linked mannan chains of numerous fungal species.[4][5] This guide provides an in-depth exploration of the natural occurrence of α-1,2-mannobiose in fungi, its biosynthesis, and the methodologies for its study, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence and Distribution of α-1,2-Mannobiose in Fungi

While not typically found as a free disaccharide in significant quantities, 2-O-α-D-mannopyranosyl-D-mannopyranose is a prevalent structural motif within the complex mannans of a wide array of fungi. Its presence is integral to the architecture of both N-linked and O-linked mannans, which are covalently attached to proteins to form mannoproteins.[1]

Key Fungal Genera Featuring α-1,2-Mannobiose:

| Fungal Genus | Location of α-1,2-Mannobiose | Significance |

| Candida | A primary component of the acid-stable and acid-labile side chains of N-linked mannans in the cell wall.[5][6] | Crucial for serotyping, virulence, and interaction with the host immune system.[1][6] |

| Aspergillus | Found in the core-mannan structure of fungal-type galactomannan (FTGM).[7][8] | Essential for hyphal growth, conidiation, and cell wall integrity.[7][8] |

| Saccharomyces | Forms the short side chains of the highly branched N-linked mannans.[9] | Contributes to the overall structure and physical properties of the cell wall.[10] |

| Sporothrix | Present in the O-linked glycans of cell wall proteins.[11] | Plays a role in the adhesion and recognition processes. |

| Leishmania | Although a protozoan, it shares mannan structures with fungi, including α-1,2-linkages.[11] | Important for the parasite's interaction with the host. |

The α-1,2-mannobiose units are typically found as side chains attached to an α-1,6-linked mannose backbone in the N-linked mannans of yeasts like Candida albicans and Saccharomyces cerevisiae.[4] In filamentous fungi such as Aspergillus fumigatus, α-1,2-mannotetraose units, which are composed of α-1,2-linked mannose residues, are joined by α-1,6-linkages to form the core-mannan of galactomannan.[8]

Biosynthesis of the α-1,2-Mannosyl Linkage: A Coordinated Enzymatic Process

The formation of the α-1,2-mannosyl linkage is a critical step in the biosynthesis of fungal mannans and is catalyzed by a family of enzymes known as α-1,2-mannosyltransferases. These enzymes are located in the endoplasmic reticulum and Golgi apparatus and are responsible for the stepwise addition of mannose residues to the growing glycan chains of mannoproteins.[12][13]

The biosynthesis of N-linked mannans begins in the endoplasmic reticulum with the assembly of a lipid-linked precursor oligosaccharide. This precursor is then transferred to asparagine residues of nascent proteins. As the glycoprotein transits through the Golgi apparatus, the mannan chains are further elongated and modified by a series of mannosyltransferases.

Diagram of the Fungal N-linked Mannan Biosynthetic Pathway

Caption: Biosynthesis of N-linked mannans in fungi.

In Aspergillus fumigatus, two α-1,2-mannosyltransferases, CmsA and CmsB, have been identified as being crucial for the biosynthesis of the core-mannan of fungal-type galactomannan.[8] These enzymes exhibit the capacity to transfer a mannopyranoside to the C-2 position of an α-mannose residue.[7] Disruption of the genes encoding these enzymes leads to significant defects in hyphal growth and cell wall structure, highlighting the importance of the α-1,2-mannosyl linkage.[7][8]

Physiological Roles and Potential Applications

The α-1,2-mannobiose units within fungal mannans are not passive structural components. They play active roles in:

-

Cell Wall Integrity: The correct assembly of mannan chains, including the formation of α-1,2-linkages, is essential for the structural integrity and rigidity of the fungal cell wall.[2][10]

-

Immune Recognition: The mannan structures on the surface of pathogenic fungi are recognized by host immune cells, such as macrophages and dendritic cells, through mannose-specific receptors.[1] This interaction can trigger an immune response.

-

Adhesion and Biofilm Formation: Mannoproteins are involved in the adhesion of fungal cells to host tissues and inert surfaces, a critical step in colonization and biofilm formation.[3]

-

Diagnostics and Therapeutics: The presence of fungal mannans, and by extension their constituent disaccharides, in bodily fluids can be used as a diagnostic marker for invasive fungal infections.[1] Furthermore, the enzymes involved in mannan biosynthesis are attractive targets for the development of novel antifungal drugs.

Methodologies for the Study of 2-O-α-D-mannopyranosyl-D-mannopyranose

The study of α-1,2-mannobiose from fungal sources primarily involves its liberation from the larger mannan polysaccharides, followed by purification and structural characterization.

Experimental Workflow for Isolation and Characterization

Caption: Experimental workflow for α-1,2-mannobiose analysis.

Detailed Experimental Protocols

1. Extraction of Fungal Mannans

-

Principle: To isolate the crude mannan fraction from the fungal cell wall. Alkaline and thermal treatments are commonly used to break down the cell wall and solubilize the mannoproteins.[14]

-

Protocol (Alkaline Thermal Hydrolysis):

-

Suspend a known weight of lyophilized fungal cell wall material (e.g., 10% w/v) in a solution of sodium hydroxide (e.g., 0.25 M or 1.5 M).[14]

-

Heat the suspension in an autoclave at 121°C for 3 hours.[14]

-

Cool the mixture and centrifuge to pellet the insoluble material.

-

Collect the supernatant containing the solubilized mannans.

-

Neutralize the supernatant with an appropriate acid (e.g., HCl).

-

Precipitate the mannans by adding twice the volume of cold absolute ethanol and incubate overnight at 4°C.[14]

-

Collect the precipitated mannans by centrifugation and lyophilize.

-

2. Liberation of α-1,2-Mannobiose

-

Principle: To specifically cleave the α-1,2-mannosyl linkages within the purified mannan to release the disaccharide. This can be achieved through enzymatic hydrolysis or controlled chemical methods.

-

Protocol (Enzymatic Hydrolysis):

-

Dissolve the purified mannan in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

-

Add a specific α-1,2-mannosidase. Enzymes from sources like Aspergillus oryzae are known to selectively cleave α-1,2-linkages.[15]

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period (e.g., 24-48 hours).

-

Terminate the reaction by heat inactivation of the enzyme.

-

3. Purification of 2-O-α-D-mannopyranosyl-D-mannopyranose

-

Principle: To separate the target disaccharide from monosaccharides, larger oligosaccharides, and other components of the hydrolysis reaction.

-

Protocol (High-Performance Liquid Chromatography - HPLC):

-

Filter the hydrolysis mixture to remove any particulate matter.

-

Inject the sample onto an appropriate HPLC column, such as an amino-propyl bonded silica column or a specialized carbohydrate analysis column.

-

Elute with a suitable mobile phase, typically a gradient of acetonitrile and water.

-

Monitor the elution profile using a refractive index detector (RID) or a pulsed amperometric detector (PAD).

-

Collect the fractions corresponding to the retention time of a 2-O-α-D-mannopyranosyl-D-mannopyranose standard.

-

4. Structural Elucidation

-

Principle: To confirm the identity and structure of the purified disaccharide.

-

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the anomeric configuration (α or β) and the linkage position (e.g., 1→2) of the glycosidic bond.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI)-MS or Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS can be used to determine the molecular weight of the disaccharide and, in conjunction with fragmentation analysis (MS/MS), can provide information about the linkage.

-

Conclusion and Future Perspectives

The disaccharide 2-O-α-D-mannopyranosyl-D-mannopyranose is a fundamental and widespread component of the fungal cell wall, playing critical roles in fungal physiology and pathogenesis. Understanding its natural occurrence, biosynthesis, and biological functions is paramount for the development of novel antifungal strategies and diagnostic tools. The methodologies outlined in this guide provide a robust framework for researchers to isolate, characterize, and study this important carbohydrate. Future research will likely focus on the precise roles of specific mannosyltransferases in different fungal species and the potential of targeting these enzymes for therapeutic intervention. The continued exploration of the fungal glycome, with a focus on key structural motifs like α-1,2-mannobiose, will undoubtedly uncover new insights into the biology of these fascinating organisms.

References

- Kobayashi, H., et al. (2004). Chemical structure of the cell-wall mannan of Candida albicans serotype A and its difference in yeast and hyphal forms.

- Bishop, C. T., Blank, F., & Gardner, P. E. (1960). THE CELL WALL POLYSACCHARIDES OF CANDIDA ALBICANS: GLUCAN, MANNAN, AND CHITIN. Canadian Journal of Chemistry, 38(6), 869-881.

- Hall, R. A., & Gow, N. A. R. (2013). Mannosylation in Candida albicans: role in cell wall function and immune recognition. Molecular Microbiology, 90(6), 1147-1161.

- Gopal, P. K., Sullivan, P. A., & Shepherd, M. G. (1984). The cell wall of Candida albicans: glucan, mannan and chitin. Journal of General Microbiology, 130(12), 3217-3224.

- Masuoka, J. (2004). Cell Wall Mannan and Cell Surface Hydrophobicity in Candida albicans Serotype A and B Strains. Eukaryotic Cell, 3(3), 672-680.

- Lipke, P. N. (2023). Functional Properties of Yeast Mannoproteins—Current Knowledge and Future Perspectives. Fungi, 9(2), 170.

- Nimrichter, L., et al. (2016).

-

Agrovin. (n.d.). The importance of liquid mannoproteins. Retrieved from [Link]

- Ohnishi, M., et al. (2021). Defining Functions of Mannoproteins in Saccharomyces cerevisiae by High-Dimensional Morphological Phenotyping. Journal of Fungi, 7(9), 755.

- Rodrigues, M. L., et al. (2011). Fungal Polysaccharides: Biological Activity Beyond the Usual Structural Properties. Frontiers in Microbiology, 2, 171.

- Singh, S., et al. (2022).

- Yoshida, T., et al. (2000). Filamentous fungus Aspergillus oryzae has two types of alpha-1,2-mannosidases, one of which is a microsomal enzyme that removes a single mannose residue from Man9GlcNAc2.

- Chiba, Y., et al. (1998). Filamentous fungus Aspergillus oryzae has two types of alpha-1,2-mannosidases, one of which is a microsomal enzyme that removes a single mannose residue from Man9GlcNAc2. The Journal of Biochemistry, 124(4), 845-852.

- Cuskin, F., et al. (2020). Analysis of fungal high-mannose structures using CAZymes. Glycobiology, 30(8), 586-595.

- Pontón, J. (2000). Serologic Response to Cell Wall Mannoproteins and Proteins of Candida albicans. Clinical Microbiology Reviews, 13(1), 114-133.

- Yamamoto, K., et al. (1982). Purification and characterization of 1,2-alpha-mannosidase of Aspergillus oryzae. The Journal of Biochemistry, 91(6), 1971-1979.

- Franz, G., & Huber, H. (1977). [Preparative approach to mannobiose and laminaribiose (author's transl)]. Planta Medica, 32(3), 237-243.

- Fujimoto, H., et al. (2018). Purification, Cloning, Functional Expression, Structure, and Characterization of a Thermostable β-Mannanase from Talaromyces trachyspermus B168 and Its Efficiency in Production of Mannooligosaccharides from Coffee Wastes. Applied and Environmental Microbiology, 84(14), e00624-18.

- Chen, J., et al. (2021). Recent advances in biotransformation, extraction and green production of D-mannose. Critical Reviews in Food Science and Nutrition, 63(14), 2133-2147.

-

PubChem. (n.d.). 2-O-alpha-D-Mannopyranosyl-D-mannopyranose. Retrieved from [Link]

-

PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. Retrieved from [Link]

- Ferreira, I., et al. (2022). Comparative Analysis of Mannans Extraction Processes from Spent Yeast Saccharomyces cerevisiae. Foods, 11(23), 3753.

- Li, W., et al. (2014). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker.

- De Silva, A., & Rapior, S. (2022). Mushrooms and Fungi and Their Biological Compounds with Antidiabetic Activity: A Review. Pharmaceuticals, 15(9), 1133.

- Weiner, A. J., & Hurtado, M. (2022). Rapid oxidative release of fungal mannan for detection by immunoassay. Journal of Microbiological Methods, 199, 106527.

- Hamad, I., et al. (2014). Illustrates the effect of the disaccharides on the growth of Aspergillus niger.

- Kiho, T., et al. (1997). Polysaccharides in fungi. XXXVIII. Anti-diabetic activity and structural feature of a galactomannan elaborated by Pestalotiopsis species. Biological & Pharmaceutical Bulletin, 20(2), 128-131.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mannose. Retrieved from [Link]

- Park, M. K., et al. (2023). Structural Elucidation and Moisturizing Potential of a Polysaccharide Derived from Tremella mesenterica. Molecules, 28(14), 5485.

- Bernardi, A., et al. (1999). Synthesis and conformational analysis of an α-D-mannopyranosyl-(1–2)-α-D-mannopyranosyl-(1–6)-α-D-mannopyranose mimic.

- Goto, M., et al. (2018).

- Svobodová, M., et al. (2022).

- Wang, Y., et al. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of Fungi, 8(3), 320.

- Goto, M., et al. (2018).

- Svobodová, M., et al. (2022).

- Goto, M., et al. (2022). Identification of an α-(1→6)

Sources

- 1. Mannosylation in Candida albicans: role in cell wall function and immune recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional Properties of Yeast Mannoproteins—Current Knowledge and Future Perspectives [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Cell Wall Mannan and Cell Surface Hydrophobicity in Candida albicans Serotype A and B Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical structure of the cell-wall mannan of Candida albicans serotype A and its difference in yeast and hyphal forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Two Mannosyltransferases Contributing to Biosynthesis of the Fungal-type Galactomannan α-Core-Mannan Structure in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose | C12H22O11 | CID 5288739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Defining Functions of Mannoproteins in Saccharomyces cerevisiae by High-Dimensional Morphological Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C12H22O11 | CID 11099946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Filamentous fungus Aspergillus oryzae has two types of alpha-1,2-mannosidases, one of which is a microsomal enzyme that removes a single mannose residue from Man9GlcNAc2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Purification and characterization of 1,2-alpha-mannosidase of Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of α-1,2-Mannobiose: A Technical Guide to the Biosynthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-O-α-D-mannopyranosyl-D-mannopyranose, commonly known as α-1,2-mannobiose. This disaccharide is a fundamental structural motif in the cell walls of fungi and yeast, playing a critical role in pathogen recognition by the innate immune system. We will delve into the enzymatic machinery responsible for its synthesis, focusing on the precursor molecule, guanosine diphosphate mannose (GDP-mannose), and the key enzymes, α-1,2-mannosyltransferases. This guide will detail the catalytic mechanisms, provide exemplary protocols for enzyme purification and activity assays, and discuss the biological significance of α-1,2-mannobiose as a target for novel therapeutic interventions.

Introduction: The Significance of a Simple Disaccharide

In the complex world of glycobiology, even simple disaccharides can have profound biological implications. 2-O-α-D-mannopyranosyl-D-mannopyranose (α-1,2-mannobiose) is a case in point. This molecule, consisting of two mannose units linked by an α-1,2-glycosidic bond, is a prevalent and crucial component of the carbohydrate structures on the cell surfaces of pathogenic fungi, such as Candida albicans and Aspergillus fumigatus.[1][2] These mannan structures are recognized by C-type lectin receptors on immune cells, including Dectin-2, mannose-binding lectin (MBL), langerin, and DC-SIGN, initiating an innate immune response.[1] The biosynthesis of this disaccharide is therefore a key process in the biology of these organisms and presents a compelling target for the development of novel antifungal therapies. Understanding the intricate details of its synthesis is paramount for researchers aiming to exploit this pathway for therapeutic benefit.

The Precursor: Biosynthesis of GDP-Mannose

The synthesis of α-1,2-mannobiose is dependent on a steady supply of the activated sugar donor, GDP-mannose. This nucleotide sugar is essential in eukaryotes and is the substrate for mannosyltransferases.[1] The biosynthesis of GDP-mannose can proceed through two main pathways: the de novo pathway and the salvage pathway.

The De Novo Pathway

In the de novo pathway, glucose is converted to GDP-mannose through a series of enzymatic steps. In the protozoan parasite Trypanosoma brucei, it is estimated that approximately 80% of GDP-mannose is synthesized via this pathway when glucose is readily available.[3]

The key enzymatic steps are:

-

Hexokinase: Phosphorylates glucose to glucose-6-phosphate.

-

Phosphoglucose Isomerase: Converts glucose-6-phosphate to fructose-6-phosphate.

-

Phosphomannose Isomerase (PMI): Isomerizes fructose-6-phosphate to mannose-6-phosphate. This is a critical regulatory point.[3]

-

Phosphomannomutase (PMM): Converts mannose-6-phosphate to mannose-1-phosphate.

-

GDP-Mannose Pyrophosphorylase (GDP-MP): Catalyzes the final step, reacting mannose-1-phosphate with GTP to produce GDP-mannose and pyrophosphate.[1]

The Salvage Pathway

The salvage pathway provides an alternative route to GDP-mannose synthesis, particularly when free mannose is available from the environment. This pathway is shorter and involves the direct phosphorylation of mannose.

The key enzymatic steps are:

-

Hexokinase: Phosphorylates free mannose to mannose-6-phosphate.[3]

-

Phosphomannomutase (PMM): Converts mannose-6-phosphate to mannose-1-phosphate.

-

GDP-Mannose Pyrophosphorylase (GDP-MP): Catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP.[1]

The convergence of these two pathways at the level of mannose-6-phosphate ensures a robust supply of GDP-mannose for various glycosylation reactions.

The Key Players: α-1,2-Mannosyltransferases

The formation of the α-1,2-glycosidic bond between two mannose units is catalyzed by a class of enzymes known as α-1,2-mannosyltransferases. These enzymes belong to the broader family of glycosyltransferases and are responsible for the synthesis of α-1,2-mannobiose as part of O-linked and N-linked glycans in fungi and yeast.

The Kre2p/Mnt1p Family of Mannosyltransferases

In the model organism Saccharomyces cerevisiae, a family of Golgi-resident α-1,2-mannosyltransferases, including Kre2p/Mnt1p, is involved in the elongation of O-linked mannan chains.[3] Kre2p/Mnt1p belongs to the glycosyltransferase family 15.[3] These enzymes are type II transmembrane proteins with a catalytic domain facing the Golgi lumen.

The reaction catalyzed by these enzymes is as follows:

GDP-mannose + (mannose)n-acceptor → GDP + (mannose)n+1-acceptor

The acceptor can be a free mannose molecule or a mannose residue at the non-reducing end of a growing oligosaccharide chain. For the synthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose, the acceptor is a D-mannopyranose molecule.

Catalytic Mechanism

The catalytic mechanism of α-1,2-mannosyltransferases like Kre2p/Mnt1p has been elucidated through structural and mutagenesis studies.[3] These enzymes typically possess a GT-A fold and a conserved DXD motif, which is involved in coordinating a divalent cation, usually Mn2+, essential for catalysis. The Mn2+ ion helps to properly orient the GDP-mannose donor substrate in the active site.

Two potential catalytic mechanisms have been proposed for Kre2p/Mnt1p: a double-displacement mechanism or an SNi-like mechanism.[3] Both mechanisms involve a critical tyrosine residue (Tyr220 in Kre2p) that acts as a catalytic nucleophile or positions the substrates for catalysis.[3] Mutagenesis of this tyrosine residue leads to a dramatic decrease in catalytic activity, highlighting its importance.[3]

Experimental Protocols

Expression and Purification of a Recombinant α-1,2-Mannosyltransferase (e.g., C. albicans Mnt1)

This protocol is adapted from methodologies for expressing and purifying fungal mannosyltransferases.[4]

Step 1: Expression in Komagataella phaffii (Pichia pastoris)

-

Synthesize the gene encoding the catalytic domain of C. albicans Mnt1, codon-optimized for K. phaffii.

-

Clone the gene into a suitable expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion of the recombinant protein.

-

Transform the expression vector into a suitable K. phaffii strain (e.g., X-33).

-

Select for positive transformants on YPDS plates containing Zeocin.

-

Inoculate a single colony into BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.

-

Induce protein expression by transferring the cells to BMMY medium containing 0.5% methanol. Continue incubation at 30°C for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours.

Step 2: Protein Purification

-

Harvest the culture supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.[4]

-

Concentrate the supernatant using a tangential flow filtration system or centrifugal filters with a 30 kDa molecular weight cut-off.[4]

-

Dialyze the concentrated protein against a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[4]

-

Perform an initial purification step using size-exclusion chromatography (SEC) to separate the recombinant protein from other secreted proteins.[4]

-

Further purify the protein using ion-exchange chromatography (IEX).[4]

-

Assess the purity of the final protein sample by SDS-PAGE. Confirm the identity of the protein by mass spectrometry.[4]

In Vitro α-1,2-Mannosyltransferase Activity Assay

This assay measures the transfer of radiolabeled mannose from GDP-[14C]mannose to an acceptor substrate.[5]

Materials:

-

Purified recombinant α-1,2-mannosyltransferase

-

GDP-[U-14C]mannose

-

Unlabeled GDP-mannose

-

Acceptor substrate: α-1,2-mannobiose (for elongation) or D-mannose

-

Reaction buffer: 50 mM HEPES, pH 7.2, 10 mM MnCl2, 0.4% digitonin[5]

-

Dowex 1-X8 (acetate form) resin

-

Scintillation cocktail

Procedure:

-

Prepare reaction mixtures (50 µL final volume) containing:

-

Incubate the reaction mixtures at 30°C for 1 hour with gentle shaking.[5]

-

Stop the reaction by adding 1 mL of water.

-

Apply the reaction mixture to a Dowex 1-X8 (acetate) column to separate the negatively charged, unreacted GDP-[14C]mannose from the neutral, radiolabeled product.

-

Elute the neutral product with 1 mL of water.[5]

-

Add 9 mL of scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.[5]

Quantitative Data: Kinetic Parameters

The kinetic parameters of α-1,2-mannosyltransferases can vary depending on the specific enzyme and the acceptor substrate. The following table summarizes representative kinetic data for fungal α-1,2-mannosyltransferases.

| Enzyme | Donor Substrate | Acceptor Substrate | Km (mM) | Vmax (relative) | Reference |

| A. fumigatus AnpA | GDP-Mannose | α-(1→2)-mannobiose | Not specified | 100% | [6] |

| A. fumigatus AnpA | GDP-Mannose | α-(1→6)-mannobiose | Not specified | 16.9% | [6] |

Biological Significance and Future Directions

The α-1,2-mannobiose motif is a key pathogen-associated molecular pattern (PAMP) that is recognized by the host's innate immune system. The ability of C-type lectins to bind to this structure on the surface of pathogenic fungi is a critical first step in mounting an effective immune response. Consequently, the α-1,2-mannosyltransferases responsible for the synthesis of this disaccharide are attractive targets for the development of novel antifungal drugs.

Inhibitors of these enzymes could potentially:

-

Disrupt the integrity of the fungal cell wall, making the pathogen more susceptible to other antifungal agents.

-

Alter the surface glycan profile of the pathogen, thereby evading or modulating the host immune response.

Future research in this area will likely focus on:

-

High-throughput screening for inhibitors of α-1,2-mannosyltransferases.

-

Structure-based drug design to develop potent and specific inhibitors.

-

Further elucidation of the role of α-1,2-mannobiose in the complex interplay between fungal pathogens and the host immune system.

Conclusion

The biosynthesis of 2-O-α-D-mannopyranosyl-D-mannopyranose is a well-defined enzymatic process that is central to the biology of many pathogenic fungi. A thorough understanding of the enzymes involved, their catalytic mechanisms, and their biological context is essential for researchers in the fields of glycobiology, microbiology, and drug development. The protocols and information provided in this guide offer a solid foundation for further investigation into this important biosynthetic pathway and its potential as a therapeutic target.

References

-

[7] Separation and characterization of two alpha 1,2-mannosyltransferase activities from Saccharomyces cerevisiae. PubMed. Available at: [Link]

-

[3] Structure of Kre2p/Mnt1p: a yeast alpha1,2-mannosyltransferase involved in mannoprotein biosynthesis. PubMed. Available at: [Link]

-

[1] Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. National Center for Biotechnology Information. Available at: [Link]

-

[8] Enzyme assay of protein O-mannosyltransferase (POMT1/2). National Center for Biotechnology Information. Available at: [Link]

-

[9] Crystal structure of a class I α1,2-mannosidase involved in N-glycan processing and endoplasmic reticulum quality control. National Center for Biotechnology Information. Available at: [Link]

-

[10] β-1,2-Mannosyltransferases 1 and 3 Participate in Yeast and Hyphae O- and N-Linked Mannosylation and Alter Candida albicans Fitness During Infection. National Center for Biotechnology Information. Available at: [Link]

-

[11] Demonstration of mammalian protein O-mannosyltransferase activity: Coexpression of POMT1 and POMT2 required for enzymatic activity. Proceedings of the National Academy of Sciences. Available at: [Link]

-

[6] Identification of an α-(1→6)-Mannosyltransferase Contributing To Biosynthesis of the Fungal-Type Galactomannan α-Core-Mannan Structure in Aspergillus fumigatus. National Center for Biotechnology Information. Available at: [Link]

-

[12] Characterization of the recombinant Candida albicans β-1,2-mannosyltransferase that initiates the β-mannosylation of cell wall phosphopeptidomannan. Portland Press. Available at: [Link] 10.[4] An improved expression and purification protocol enables the structural characterization of Mnt1, an antifungal target from Candida albicans. National Center for Biotechnology Information. Available at: [Link] 11.[13] Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Publishing. Available at: [Link] 12.[14] MAN2B1 in immune system-related diseases, neurodegenerative disorders and cancers: functions beyond α-mannosidosis. National Center for Biotechnology Information. Available at: [Link] 13.[5] Activity of the yeast MNN1 α-1,3-mannosyltransferase requires a motif conserved in many other families of glycosyltransferases. National Center for Biotechnology Information. Available at: [Link] 14.[15] Expression,purification And Activity Assay Of Yeast α-1,2 Mannosyltransferase Alg11. Global Thesis. Available at: [Link] 15.[16] Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control. PubMed. Available at: [Link] 16.[17] Production, purification and characterization of recombinant yeast processing alpha 1,2-mannosidase. PubMed. Available at: [Link] 17.[18] Activity and stability of alpha- and beta-mannosyltransferases in Candida albicans cells cultured at high temperature and at low pH. PubMed. Available at: [Link] 18.[19] MAN1A2 - Mannosyl-oligosaccharide 1,2-alpha-mannosidase IB - Homo sapiens (Human). UniProt. Available at: [Link] 19.[2] Mnt1p and Mnt2p of Candida albicans Are Partially Redundant α-1,2-Mannosyltransferases That Participate in O-Linked Mannosylation and Are Required for Adhesion and Virulence. National Center for Biotechnology Information. Available at: [Link] 20.[20] Candida albicans β-1,2-mannosyltransferase Bmt3 prompts the elongation of the cell-wall phosphopeptidomannan. Oxford Academic. Available at: [Link]

Sources

- 1. Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mnt1p and Mnt2p of Candida albicans Are Partially Redundant α-1,2-Mannosyltransferases That Participate in O-Linked Mannosylation and Are Required for Adhesion and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of Kre2p/Mnt1p: a yeast alpha1,2-mannosyltransferase involved in mannoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved expression and purification protocol enables the structural characterization of Mnt1, an antifungal target from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of the yeast MNN1 α-1,3-mannosyltransferase requires a motif conserved in many other families of glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of an α-(1→6)-Mannosyltransferase Contributing To Biosynthesis of the Fungal-Type Galactomannan α-Core-Mannan Structure in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation and characterization of two alpha 1,2-mannosyltransferase activities from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme assay of protein O-mannosyltransferase (POMT1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Crystal structure of a class I α1,2-mannosidase involved in N-glycan processing and endoplasmic reticulum quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-1,2-Mannosyltransferases 1 and 3 Participate in Yeast and Hyphae O- and N-Linked Mannosylation and Alter Candida albicans Fitness During Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. portlandpress.com [portlandpress.com]

- 13. Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. MAN2B1 in immune system-related diseases, neurodegenerative disorders and cancers: functions beyond α-mannosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globethesis.com [globethesis.com]

- 16. Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Production, purification and characterization of recombinant yeast processing alpha 1,2-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activity and stability of alpha- and beta-mannosyltransferases in Candida albicans cells cultured at high temperature and at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. academic.oup.com [academic.oup.com]

"physicochemical properties of 2-O-alpha-D-mannopyranosyl-D-mannopyranose"

An In-depth Technical Guide to the Physicochemical Properties of 2-O-alpha-D-mannopyranosyl-D-mannopyranose

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical properties of this compound, a disaccharide of significant interest in glycobiology and related fields. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics. We will delve into not just the "what" but the "why" behind its properties and the methodologies used to elucidate them, grounding our discussion in established scientific principles and authoritative references.

Introduction to α-1,2-Mannobiose

2-O-α-D-mannopyranosyl-D-mannopyranose, commonly referred to as α-1,2-mannobiose, is a disaccharide composed of two D-mannose units linked by an α-(1→2) glycosidic bond[1]. This specific linkage is a prevalent motif in the high-mannose N-glycans of various glycoproteins, playing a crucial role in molecular recognition events, including pathogen binding and immune responses[2]. A thorough understanding of its physicochemical properties is therefore fundamental for research into its biological functions and for its potential use in therapeutic and diagnostic applications.

Chemical Structure

The structure of 2-O-α-D-mannopyranosyl-D-mannopyranose consists of one α-D-mannopyranosyl residue glycosidically linked from its anomeric carbon (C1) to the hydroxyl group at the C2 position of a second D-mannopyranose residue[1].

Figure 1: Chemical structure of 2-O-α-D-mannopyranosyl-D-mannopyranose.

Physicochemical Properties

The physicochemical properties of a carbohydrate are critical determinants of its behavior in biological and chemical systems. The following table summarizes the key properties of 2-O-α-D-mannopyranosyl-D-mannopyranose.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| CAS Number | 15548-39-7 | [1] |

| Appearance | White to light yellow powder | |

| Melting Point | Not experimentally determined. General range for disaccharides is 150-220 °C. | General knowledge |

| Optical Rotation | Not experimentally determined for the free disaccharide. Related compounds show positive rotation. | General knowledge |

| Solubility | Slightly soluble in water. | General knowledge |

| XLogP3 | -4.2 | [3] |

| Hydrogen Bond Donor Count | 8 | [3] |

| Hydrogen Bond Acceptor Count | 11 | [3] |

| Topological Polar Surface Area | 190 Ų | [3] |

Experimental Determination of Physicochemical Properties

The melting point of a crystalline solid is a key indicator of purity. For carbohydrates, it is determined by slowly heating a powdered sample in a capillary tube and observing the temperature range over which the solid melts to a liquid[4][5][6][7]. A sharp melting range is indicative of a pure compound.

As a chiral molecule, 2-O-α-D-mannopyranosyl-D-mannopyranose is optically active. Its specific rotation, [α], is a characteristic property and is measured using a polarimeter. The specific rotation is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l) using the formula: [α] = α / (l * c)[2][8][9][10][11]. The measurement is typically performed at a standard wavelength (e.g., the sodium D-line at 589 nm) and temperature.

The solubility of carbohydrates is highly dependent on the solvent and temperature. Quantitative solubility is determined by preparing a saturated solution at a specific temperature, followed by quantification of the dissolved carbohydrate using methods such as gravimetric analysis or High-Performance Liquid Chromatography (HPLC)[12][13]. While qualitatively described as slightly soluble in water, the presence of numerous hydroxyl groups suggests that it will be more soluble in polar solvents like water and less soluble in nonpolar organic solvents.

Synthesis and Purification

The chemical synthesis of α-1,2-mannobiose is a challenging task due to the need for stereoselective control of the glycosidic linkage and the strategic use of protecting groups.

General Synthetic Strategy

A common approach involves the coupling of a suitably protected mannosyl donor with a mannosyl acceptor that has a free hydroxyl group at the C2 position. The α-selectivity of the glycosylation is a critical step and can be influenced by the choice of the activating agent, solvent, and the protecting groups on the donor molecule[14][15].

Sources

- 1. Differentiation of glucose-containing disaccharides isomers by fragmentation of the deprotonated non-covalent dimers using negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. haldus.taltech.ee [haldus.taltech.ee]

- 3. Virtual Labs [cds-iiith.vlabs.ac.in]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]

- 9. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 1H-NMR spectroscopy of manno-oligosaccharides of the beta-1,2-linked series released from the phosphopeptidomannan of Candida albicans VW-32 (serotype A) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Degradation of 2-O-alpha-D-mannopyranosyl-D-mannopyranose

Abstract: This technical guide provides a comprehensive overview of the enzymatic degradation of 2-O-alpha-D-mannopyranosyl-D-mannopyranose (α-1,2-mannobiose), a fundamental process in glycobiology. Tailored for researchers, scientists, and drug development professionals, this document delves into the responsible enzymes, their mechanisms of action, detailed kinetic properties, and robust experimental protocols for both the degradation reaction and subsequent product analysis. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the topic.

Introduction: The Significance of α-1,2-Mannobiose Cleavage

This compound, commonly known as α-1,2-mannobiose, is a disaccharide composed of two D-mannose units linked by an α-1,2 glycosidic bond.[1][2] This specific linkage is a critical structural motif within the high-mannose N-linked glycans attached to nascent glycoproteins. The enzymatic cleavage of this bond is a cornerstone of the glycoprotein processing and quality control pathways within the endoplasmic reticulum (ER) and Golgi apparatus.[3][4][5]

The controlled removal of these mannose residues, catalyzed by specific mannosidases, serves two primary functions:

-

Glycan Maturation: It is an essential step in the trimming of Man9GlcNAc2 oligosaccharides to generate Man5GlcNAc2, a precursor for the synthesis of complex and hybrid N-glycans.[6]

-

Protein Quality Control: The trimming process in the ER acts as a timer. The removal of a specific mannose residue from misfolded glycoproteins signals them for ER-associated degradation (ERAD), ensuring that only correctly folded proteins are trafficked to their final destinations.[5]

Understanding and manipulating this degradation process is vital for studies in glycoprotein synthesis, protein folding, and the development of therapeutics targeting these pathways.

The Catalysts: α-1,2-Mannosidases

The hydrolysis of the α-1,2-mannosidic linkage is exclusively catalyzed by a class of enzymes known as α-1,2-mannosidases (EC 3.2.1.113). These enzymes belong to the Glycoside Hydrolase Family 47 (GH47) and are conserved across eukaryotes, from yeast to humans.[3][4][5]

Classification and Function

α-1,2-mannosidases are categorized based on their subcellular location and specific role in the N-glycan processing pathway:

-

ER α-1,2-Mannosidase I: Located in the endoplasmic reticulum, this enzyme is primarily responsible for removing a single, specific α-1,2-linked mannose residue from the Man9GlcNAc2 precursor to form the Man8GlcNAc2 (isomer B) structure.[3][7] This action is a critical checkpoint in the ER quality control system.

-

Golgi α-1,2-Mannosidase I: Residing in the cis-Golgi compartment, this enzyme (and its isoforms) continues the trimming process, progressively removing all four terminal α-1,2-linked mannose residues to ultimately produce the Man5GlcNAc2 oligosaccharide.[3][6]

Enzymatic Properties and Kinetics

The functional characteristics of α-1,2-mannosidases are dictated by their protein structure and active site configuration. They operate via an inverting catalytic mechanism, which results in the inversion of the anomeric configuration of the released mannose.[5] This reaction is facilitated by key acidic residues (aspartate and glutamate) and is often dependent on a calcium ion (Ca²⁺) cofactor for stability and activity.[3][5][8] The enzymatic activity follows Michaelis-Menten kinetics, with key parameters varying by the enzyme's source and the specific substrate used.[9][10]

| Property | Rabbit Liver Microsomal[8] | Aspergillus oryzae[11] | Saccharomyces cerevisiae (recombinant)[7][12] | Aspergillus phoenicis (recombinant)[13] |

| Optimal pH | 5.0 - 6.0 | 4.9 - 5.3 | ~6.5 (for Man9GlcNAc) | 5.0 |

| Cofactor Requirement | Ca²⁺ dependent | Not specified | Ca²⁺ dependent | Not specified |

| Km Value | Not specified for mannobiose | 0.57 mM (for α-1,2-mannobiose) | 0.3 mM (for Man9GlcNAc) | Not specified |

| Key Inhibitors | Deoxymannojirimycin (DMJ) | D-mannono-γ-lactone, Zinc ions | Kifunensine, DMJ | Not specified |

| Substrate Specificity | Hydrolyzes α-1,2 linkages in various oligosaccharides | Specific for non-reducing terminal α-1,2 linkages | Trims Man9GlcNAc to Man8GlcNAc | Specific for non-reducing terminal α-1,2 linkages |

Experimental Workflow: A Practical Guide

This section provides a validated, step-by-step methodology for performing the enzymatic degradation of α-1,2-mannobiose and analyzing the resulting products. The workflow is designed as a self-validating system, with clear checkpoints and analytical endpoints.

Procedure (adapted from Scaman et al., 1996)[12][14]:

-

Reagent Preparation: Prepare a "Developing Solution" containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine or ABTS) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Commercial glucose oxidase assay kits can be adapted for this purpose.

-

Assay Plate Setup: In a 96-well microplate, add 10 µL of each terminated reaction sample (and controls) to separate wells.

-

Standard Curve: Prepare a standard curve of D-mannose with known concentrations (e.g., 0 to 1 mM) and add 10 µL of each standard to separate wells.

-

Develop Color: Add 200 µL of the Developing Solution to each well. Incubate at room temperature or 37°C for 15-30 minutes, or until sufficient color has developed.

-

Read Absorbance: Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., ~450 nm for o-dianisidine).

-

Calculation: Determine the concentration of mannose in your samples by comparing their absorbance values to the standard curve.

Chromatography provides a direct visualization and quantification of the substrate and product.

-

Thin Layer Chromatography (TLC): A rapid, qualitative method to confirm the reaction has occurred. [15] 1. Spot 1-2 µL of the terminated reaction, the "No Enzyme" control, and standards (D-mannose and α-1,2-mannobiose) onto a silica gel TLC plate. 2. Develop the plate in a solvent system suitable for separating sugars, such as n-butanol:acetic acid:water (2:1:1 v/v/v). [15] 3. Dry the plate and visualize the spots by dipping in a staining solution (e.g., copper sulfate in phosphoric acid) followed by heating. 4. Expected Result: The sample lane should show a spot corresponding to the D-mannose standard, while the spot for the α-1,2-mannobiose substrate should be diminished or absent compared to the control lane.

-

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): The gold standard for quantitative analysis of carbohydrates. [16]This method offers excellent resolution and sensitivity for separating and quantifying mannose and mannobiose without derivatization.

-

Dilute the terminated reaction samples appropriately with ultrapure water.

-

Inject the samples onto an HPAEC-PAD system equipped with a carbohydrate-specific column (e.g., Dionex CarboPac series).

-

Elute with an isocratic or gradient sodium hydroxide mobile phase.

-

Quantify the peaks for mannose and mannobiose by comparing their peak areas to those of known standards.

-

Conclusion and Future Directions

The enzymatic degradation of α-1,2-mannobiose is a precisely regulated process fundamental to cellular life. The methodologies outlined in this guide provide a robust framework for researchers to investigate this reaction with high scientific integrity. By understanding the properties of α-1,2-mannosidases and applying validated analytical techniques, scientists can effectively probe the mechanisms of glycoprotein processing, evaluate enzyme inhibitors for therapeutic development, and engineer novel biocatalytic systems. Future research may focus on the discovery of mannosidases with novel specificities, the development of high-throughput screening assays for inhibitors, and the application of this enzymatic process in the chemoenzymatic synthesis of complex glycans.

References

-

Lipari, F., & Herscovics, A. (1994). Production, purification and characterization of recombinant yeast processing alpha 1,2-mannosidase. Glycobiology, 4(5), 697–702. [Link]

-

Schutzbach, J. S., & Forsee, W. T. (1989). Purification and characterization of an alpha-1,2-mannosidase involved in processing asparagine-linked oligosaccharides. The Journal of Biological Chemistry, 264(7), 3496–3501. [Link]

-

Ichishima, E., Arai, M., Shigematsu, Y., Kumagai, H., & Sumida-Tanaka, R. (1982). Purification and characterization of 1,2-alpha-mannosidase of Aspergillus oryzae. Journal of Biochemistry, 91(6), 1971–1979. [Link]

-

Swanson, S. M., & Sacks, D. L. (1995). Isolation and purification of a neutral α(1,2)-mannosidase from Trypanosoma cruzi. Glycobiology, 5(3), 351–357. [Link]

-

Berg, T., et al. (2001). Purification and characterization of recombinant human lysosomal alpha-mannosidase. Molecular Genetics and Metabolism, 73(1), 39-47. [Link]

-

Wikipedia contributors. (2023). Mannosyl-oligosaccharide 1,2-alpha-mannosidase. Wikipedia, The Free Encyclopedia. [Link]

-

Herscovics, A. (2001). Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control. Biochimica et Biophysica Acta (BBA) - General Subjects, 1527(1-2), 43-52. [Link]

-

UniProt Consortium. (n.d.). MAN1A2 - Mannosyl-oligosaccharide 1,2-alpha-mannosidase IB - Homo sapiens (Human). UniProt. [Link]

-

Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for alpha-mannosidase activity. Glycobiology, 6(3), 265–270. [Link]

-

Yoshida, T., Inoue, T., & Ichishima, E. (1993). 1,2-alpha-D-mannosidase from Penicillium citrinum: molecular and enzymic properties of two isoenzymes. The Biochemical Journal, 290 (Pt 2), 349–354. [Link]

-

Herscovics, A. (2001). Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control. ResearchGate. [Link]

-

Agilent Technologies. (2022). Agilent AdvanceBio α(1-2)-Mannosidase. Product Information Sheet. [Link]

-

Chandrasekaran, E. V., et al. (1981). Purification and Properties of α-d-Mannose:β-1,2-N-Acetylglucosaminyltransferases and α-d-Mannosidases from Human Adenocarcinoma. Cancer Research, 41(8), 3230-3237. [Link]

-

Ludger Ltd. (n.d.). α-(1-2,3,6) mannosidase. Product Page. [Link]

-

Ishida, M., et al. (2021). Preliminary evaluation of colorimetric and HPLC-based methods for quantifying β-(1→4)-mannobiose in a crude material. Journal of Applied Glycoscience, 68(2), 55-61. [Link]

-

M-CSA. (n.d.). Mannosyl-oligosaccharide 1,2-alpha-mannosidase. Mechanism and Catalytic Site Atlas. [Link]

-

Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for α-mannosidase activity. ResearchGate. [Link]

-

Sankasa, N., & Sukhumsirichart, W. (2015). Mannose production by beta-mannosidase from Micromonospora sp. TISTR 1553. Vajira Medical Journal: Journal of Urban Medicine, 59(2), 1-9. [Link]

-

Prence, E. M., & Natowicz, M. R. (1992). Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma. Clinical Chemistry, 38(4), 501–503. [Link]

-

ResearchGate. (n.d.). DETERMINATION OF Α-MANNOSIDASE ENZYMATIC ACTIVITY. Request PDF. [Link]

-

Enfanos. (n.d.). MAN2B1 Assay Kit. Product Page. [Link]

-

Piguet, F., et al. (2013). Kinetics of enzymatic degradation of high molecular weight polysaccharides through a nanopore: experiments and data-modeling. Analytical Chemistry, 85(18), 8488–8492. [Link]

-

Malgas, S., van Dyk, J. S., & Pletschke, B. I. (2015). A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase. World Journal of Microbiology and Biotechnology, 31(8), 1167–1175. [Link]

-

National Center for Biotechnology Information (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. PubChem Compound Summary for CID 5288739. [Link]

-

Ajisaka, K., et al. (1995). Enzymatic Synthesis of Mannobioses and Mannotrioses by Reverse Hydrolysis Using Alpha-Mannosidase From Aspergillus Niger. Carbohydrate Research, 270(2), 123-130. [Link]

-

Marzatico, S., et al. (2020). Developing a Library of Mannose-Based Mono- and Disaccharides: A General Chemoenzymatic Approach to Monohydroxylated Building Blocks. Molecules, 25(23), 5737. [Link]

-

Noor, E., et al. (2013). A note on the kinetics of enzyme action: a decomposition that highlights thermodynamic effects. FEBS Letters, 587(17), 2772–2777. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 11099946. [Link]

-

Weng, C.-H., et al. (2022). Kinetic Model for Enzymatic Hydrolysis of Cellulose from Pre-Treated Rice Husks. Polymers, 14(17), 3469. [Link]

-

Herold, C., et al. (2022). Degradation Kinetics of Lignocellulolytic Enzymes in a Biogas Reactor Using Quantitative Mass Spectrometry. International Journal of Molecular Sciences, 23(21), 13329. [Link]

-

Chen, Y.-L., et al. (2024). Purification and Characterization of β-Mannanase Derived from Rhizopus microsporus var. rhizopodiformis Expressed in Komagataella phaffii. International Journal of Molecular Sciences, 25(11), 5898. [Link]

-

Liu, D., et al. (2024). Targeted protein degradation through site-specific antibody conjugation with mannose 6-phosphate glycan. MAbs, 16(1), 2337777. [Link]

Sources

- 1. This compound | C12H22O11 | CID 11099946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15548-39-7 [chemicalbook.com]

- 3. Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. uniprot.org [uniprot.org]

- 7. Production, purification and characterization of recombinant yeast processing alpha 1,2-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of an alpha-1,2-mannosidase involved in processing asparagine-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of enzymatic degradation of high molecular weight polysaccharides through a nanopore: experiments and data-modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A note on the kinetics of enzyme action: a decomposition that highlights thermodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and characterization of 1,2-alpha-mannosidase of Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A spectrophotometric assay for alpha-mannosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of 2-O-α-D-mannopyranosyl-D-mannopyranose

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the disaccharide 2-O-α-D-mannopyranosyl-D-mannopyranose, commonly known as α-1,2-mannobiose. This molecule is a fundamental structural component of N-linked glycans and the cell wall mannans of yeasts, particularly Saccharomyces cerevisiae. Its discovery was not a singular event but rather an outcome of the systematic deconstruction of these complex polysaccharides. This guide details the foundational chemical methods, primarily acetolysis, used to liberate the disaccharide from its native polymer, and outlines the chromatographic techniques essential for its purification. Furthermore, it covers the spectroscopic methods required for rigorous structural elucidation and validation, offering field-proven insights into the causality behind these established experimental choices.

Introduction: The Significance of a Core Structural Unit

2-O-α-D-mannopyranosyl-D-mannopyranose is a disaccharide composed of two D-mannose units linked by an α-(1→2) glycosidic bond.[1] While a simple molecule in isolation, its significance lies in its role as a ubiquitous building block in complex carbohydrates of significant biological importance. It is a key structural motif in the high-mannose N-glycans of glycoproteins across eukaryotes, from yeast to humans, and forms the short side chains of the extensive mannan polysaccharides in the yeast cell wall.[2][3]

The accessibility of this and other manno-oligosaccharides is critical for research in several fields:

-

Glycobiology: Studying the enzymes involved in glycoprotein synthesis and degradation.

-

Immunology: Investigating the recognition of microbial polysaccharides by the immune system. Mannan structures are known to be potent antigens.[4]

-

Drug Development: Mannose-containing structures can act as mimics for natural substrates to inhibit enzymes or interfere with protein-carbohydrate interactions, offering therapeutic potential.

This guide focuses on the classical and still highly relevant pathway to obtaining pure 2-O-α-D-mannopyranosyl-D-mannopyranose from its most abundant and accessible source: baker's yeast (Saccharomyces cerevisiae).

Foundational Discovery Through Structural Chemistry

The identification of 2-O-α-D-mannopyranosyl-D-mannopyranose is intrinsically linked to the structural elucidation of yeast mannan, a complex polymer primarily composed of an α-(1→6)-linked mannose backbone with numerous side chains. These side chains are themselves oligosaccharides, featuring α-(1→2) and α-(1→3) linkages. The pioneering work of Clinton E. Ballou and his colleagues in the mid-20th century was instrumental in deciphering this structure.[2][5][6]

The central challenge was to selectively disassemble the mannan polymer in a way that would release the side chains intact. The key insight was the differential stability of glycosidic linkages to acid-catalyzed cleavage in anhydrous conditions. The α-(1→6) linkages of the mannan backbone are significantly more labile to acetolysis—cleavage by a mixture of acetic anhydride and sulfuric acid—than the α-(1→2) and α-(1→3) linkages that constitute the side chains.[5][7]

This chemical selectivity forms the bedrock of the isolation strategy. By carefully controlling the acetolysis reaction, researchers could effectively "clip" the side chains from the backbone, generating a complex mixture of acetylated manno-oligosaccharides. Subsequent fractionation and characterization of this mixture led to the definitive identification of its components, including mannobiose, mannotriose, and mannotetraose, and established the presence of the α-(1→2) linkage as a primary structural element.[8][9]

Integrated Workflow for Isolation and Purification

The isolation of 2-O-α-D-mannopyranosyl-D-mannopyranose is a multi-stage process that requires careful execution and validation at each step. The overall workflow is designed to first liberate the oligosaccharide from the parent polymer and then resolve the resulting complex mixture.

Step-by-Step Protocol: Mannan Extraction and Acetolysis

This protocol details the initial steps to generate a mixture of acetylated manno-oligosaccharides from yeast.

Part A: Crude Mannan Extraction

-